
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- is an organic compound that belongs to the class of chlorophenoxy derivatives. These compounds are often used in various chemical and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- typically involves the reaction of 1,3-propanediol with o-chlorophenol in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce different chlorophenoxy derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl-
- 1,3-Propanediol, 2-((o-bromophenoxy)methyl)-2-methyl-
- 1,3-Propanediol, 2-((o-fluorophenoxy)methyl)-2-methyl-
Uniqueness
1,3-Propanediol, 2-((o-chlorophenoxy)methyl)-2-methyl- is unique due to its specific chlorophenoxy group, which imparts distinct chemical and physical properties. These properties can influence its reactivity, biological activity, and industrial applications.
Propiedades
Número CAS |
3894-16-4 |
|---|---|
Fórmula molecular |
C11H15ClO3 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
2-[(2-chlorophenoxy)methyl]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO3/c1-11(6-13,7-14)8-15-10-5-3-2-4-9(10)12/h2-5,13-14H,6-8H2,1H3 |
Clave InChI |
XUPWSSQZGXIAOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)COC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
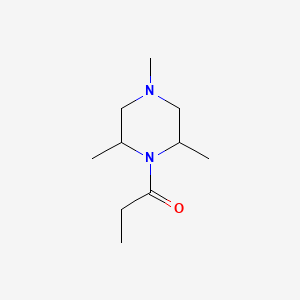
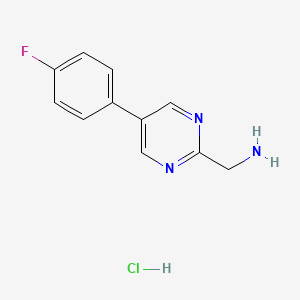
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
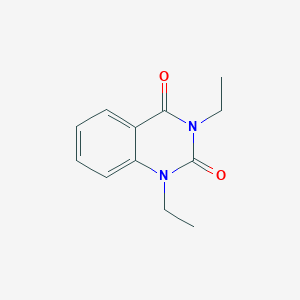
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)

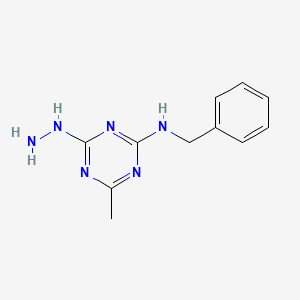
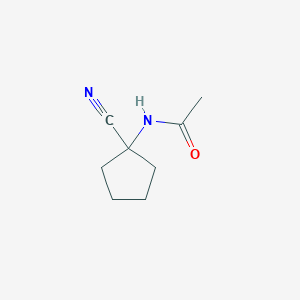
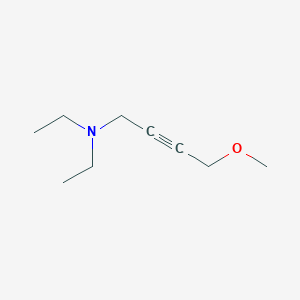
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
